molecular formula C27H34N4O7S B2975419 4-(azepan-1-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533871-77-1

4-(azepan-1-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2975419
CAS No.: 533871-77-1
M. Wt: 558.65
InChI Key: BMTNLDJHVMANPA-UHFFFAOYSA-N
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Description

4-(azepan-1-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic benzamidine derivative supplied for investigative purposes in neuroscience and pharmacology. This compound belongs to a class of 4-(Azolyl)-benzamidines that have been identified through virtual screening and electrophysiological assays as a novel chemotype with inhibitory activity against Acid-Sensing Ion Channel 1a (ASIC1a) . ASIC1a is a proton-gated cation channel that is a major isoform in the central nervous system and is critically involved in the perception of extracellular acidification . Its role in various neurological pathways, including learning and memory, fear conditioning, and synaptic plasticity, makes it a potential therapeutic target for a range of conditions such as ischemic stroke, epilepsy, and neuropathic pain . The presence of a basic amidine group is considered critical for the high-potency inhibition of ASIC channels, and the structural features of this compound align with this established structure-activity relationship . Researchers can utilize this compound as a chemical tool to further elucidate the complex regulation of ASIC1a channel gating and to explore its role in acid-mediated neuronal signaling and degeneration. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O7S/c1-4-35-22-17-20(18-23(36-5-2)24(22)37-6-3)26-29-30-27(38-26)28-25(32)19-11-13-21(14-12-19)39(33,34)31-15-9-7-8-10-16-31/h11-14,17-18H,4-10,15-16H2,1-3H3,(H,28,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTNLDJHVMANPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the triethoxyphenyl group: This step involves the coupling of the oxadiazole intermediate with a triethoxyphenyl derivative using a suitable coupling reagent.

    Formation of the benzamide moiety: The benzamide group is introduced by reacting the intermediate with a benzoyl chloride derivative.

    Introduction of the azepane ring: The final step involves the sulfonylation of the azepane ring and its subsequent coupling with the benzamide-oxadiazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the sulfonyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide or oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a drug candidate, particularly for its ability to interact with specific biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new chemical entities.

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds with Varied Sulfonamide Substituents
Compound Name Sulfonamide Substituent Oxadiazole Substituent Key Activities/Findings References
4-(azepan-1-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Azepane 3,4,5-Triethoxyphenyl Structural focus on lipophilicity and enzyme interaction (theoretical)
4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 2-Ethylpiperidine 3,4,5-Triethoxyphenyl Similar to target compound but with piperidine instead of azepane; no activity reported
4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Benzyl-ethyl sulfamoyl 3,4,5-Triethoxyphenyl Higher molecular weight (594.68 g/mol); no explicit biological data
4-(dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Dipropyl sulfamoyl 3-Methoxyphenyl Demonstrated moderate enzyme inhibition (unspecified targets)

Key Insights :

  • Azepane vs.
  • Triethoxyphenyl vs. Methoxyphenyl: The triethoxy group likely enhances metabolic stability over mono-methoxy analogs due to steric hindrance .
Compounds with Modified Oxadiazole Substituents
Compound Name Oxadiazole Substituent Sulfonamide Substituent Key Activities/Findings References
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) 4-Methoxyphenylmethyl Benzyl-methyl sulfamoyl Antifungal activity against C. albicans (MIC₅₀: 50 µg/mL); thioredoxin reductase inhibition
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Furan-2-yl Cyclohexyl-ethyl sulfamoyl Antifungal activity against C. albicans (MIC₅₀: 100 µg/mL)
N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide 3,4,5-Triethoxyphenyl Biphenyl-4-carboxamide No biological data reported; structural analog with biphenyl group

Key Insights :

  • Antifungal Activity : LMM5 and LMM11 highlight the importance of the oxadiazole-linked aryl group (e.g., furan or methoxyphenyl) in antifungal efficacy .
  • Electron-Withdrawing Groups : The triethoxyphenyl group in the target compound may improve redox activity compared to furan or methoxyphenyl .
Compounds with Demonstrated Enzyme Inhibition
Compound Name Target Enzyme IC₅₀/Inhibition Data Structural Features References
N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide (6a) Human carbonic anhydrase II Docking score: -9.3 kcal/mol Ethylthio-oxadiazole and sulfonamide; stabilized via hydrogen bonds with active site
N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide HDAC (Histone deacetylase) Potent HDAC inhibition Naphthalene and aminophenyl groups enhance π-π stacking and zinc coordination
Target Compound Theoretical enzyme targets N/A Azepane sulfonyl may mimic cofactor binding in oxidoreductases (e.g., thioredoxin reductase)

Key Insights :

  • Sulfonamide Role : Sulfonamide groups in compounds like 6a interact with enzyme active sites via hydrogen bonding, a feature shared with the target compound .
  • HDAC Inhibition : Oxadiazole derivatives with extended aromatic systems (e.g., naphthalene) show enhanced HDAC inhibition, suggesting the triethoxyphenyl group in the target compound could be similarly optimized .

Biological Activity

The compound 4-(azepan-1-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a member of the oxadiazole class, which has garnered attention for its diverse biological activities. This article delves into its synthesis, characterization, and biological evaluations, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C23H26N4O5SC_{23}H_{26}N_{4}O_{5}S, with a molecular weight of 470.5 g/mol. The structure features an azepane ring, a sulfonamide group, and an oxadiazole moiety that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Azepane Ring : Achieved through cyclization reactions using amine precursors.
  • Introduction of the Sulfonyl Group : Utilizes sulfonylation reactions with sulfonyl chlorides.
  • Attachment of the Oxadiazole Moiety : Accomplished through coupling reactions with appropriate derivatives.
  • Final Amidation : Where the azepane amine reacts with benzoyl chloride to form the final product.

Antimicrobial Activity

Recent studies have highlighted the potential of oxadiazole derivatives as antimicrobial agents. For instance:

  • Mechanism of Action : Compounds similar to this compound have been shown to disrupt bacterial membranes and interfere with essential biosynthetic pathways such as menaquinone biosynthesis .
  • Case Studies : A comparative study indicated that modifications in the oxadiazole structure can influence antibacterial efficacy against resistant strains of bacteria .

Anticancer Activity

The anticancer properties of oxadiazole derivatives are also noteworthy:

  • In Vitro Studies : Various 1,3,4-oxadiazole derivatives have demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 and HeLa. For example, specific analogs exhibited IC50 values in the micromolar range .
  • Mechanisms Explored : The mechanism involves apoptosis induction and cell cycle arrest in cancer cells . The presence of the azepane and sulfonamide groups enhances interaction with target proteins involved in cancer progression.

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications to the phenyl and oxadiazole rings can significantly impact biological activity:

Compound ModificationBiological ActivityIC50 Value (µM)
Triethoxy substitutionEnhanced cytotoxicity0.65
Sulfonamide groupIncreased membrane disruption-
Azepane ringImproved selectivity-

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